

An In-depth Technical Guide to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Cat. No.: B1283308

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CAS Number: 3209-40-3

Abstract: This technical guide provides a comprehensive overview of **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its known and potential applications in the development of novel therapeutics. Safety and handling information is also included. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a substituted isoxazole derivative that has garnered interest in the field of medicinal chemistry. The isoxazole scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities^{[1][2][3]}. The presence of a reactive chloromethyl group and an ethyl ester functionality makes this compound a versatile intermediate for the synthesis of more complex molecules and libraries of potential drug candidates. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate** is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

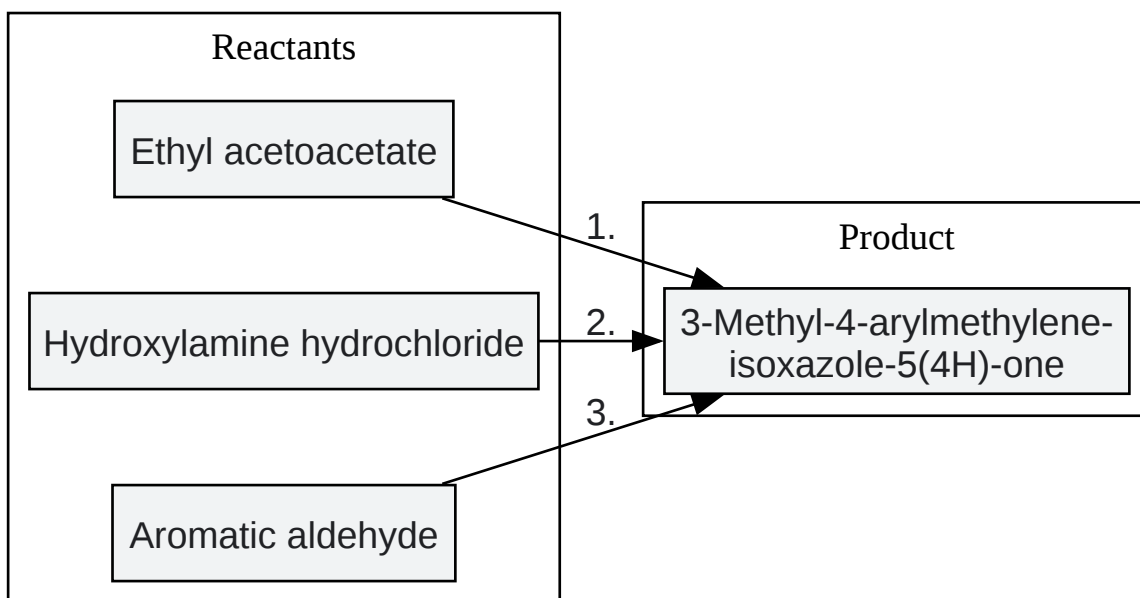
Property	Value	Source
CAS Number	3209-40-3	Multiple suppliers
Molecular Formula	C ₇ H ₈ ClNO ₃	[4]
Molecular Weight	189.60 g/mol	[5]
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	312.4 ± 32.0 °C (Predicted)	[4]
Density	1.285 ± 0.06 g/cm ³ (Predicted)	-
Solubility	Not available	-
pKa	-5.98 ± 0.50 (Predicted)	-

Synthesis and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate** is not readily available in the reviewed literature, a plausible synthetic route can be constructed based on general methods for isoxazole synthesis. One common and effective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. An alternative well-established method involves the condensation of a β-ketoester with hydroxylamine.

The following is a proposed experimental protocol for the synthesis of **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate**, adapted from general procedures for isoxazole synthesis.

Reaction Scheme:



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A plausible synthetic pathway for the isoxazole core.

Materials:

- Ethyl 2-chloro-3-oxobutanoate
- Hydroxylamine hydrochloride
- Sodium bicarbonate
- Ethanol
- Water
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Sodium chloride

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-3-oxobutanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
- **Reaction:** Add sodium bicarbonate (1.2 equivalents) portion-wise to the stirred solution. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the remaining aqueous solution, add water and extract the product with diethyl ether (3 x 50 mL).
- **Purification:** Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Final Purification:** The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate**.

Note: This is a generalized protocol and may require optimization for yield and purity.

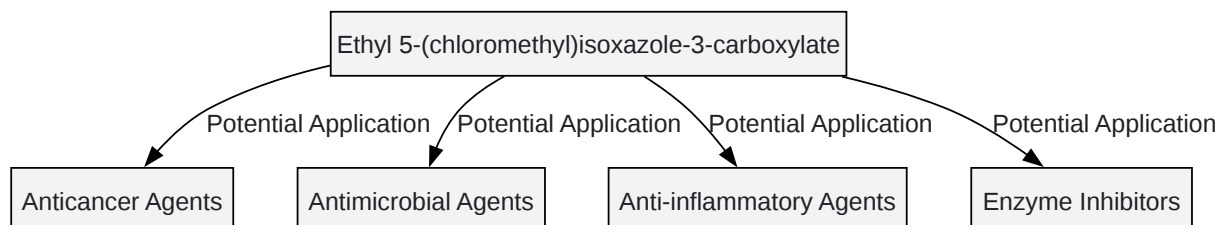
Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a key pharmacophore in numerous clinically used drugs and a versatile scaffold in drug discovery. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents.

Potential Therapeutic Areas:

- **Anticancer:** Isoxazole derivatives have been investigated for their potential as anticancer agents. For example, novel isoxazole-amide analogues have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing promising activity[2].
- **Antimicrobial:** The isoxazole nucleus is present in several antimicrobial drugs. Research has shown that certain isoxazole derivatives exhibit potent activity against various bacterial and fungal strains. A recent study highlighted the potential of a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates as antimycobacterial agents against *Mycobacterium tuberculosis*[6].
- **Anti-inflammatory:** Some isoxazole-containing compounds have been shown to possess anti-inflammatory properties.
- **Enzyme Inhibition:** Isoxazole derivatives have been designed as inhibitors for various enzymes. For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized and identified as novel xanthine oxidase inhibitors, which could be potential therapeutics for gout[7]. Additionally, certain isoxazole carboxamides have been found to be potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, suggesting their potential in treating inflammatory conditions[8].

The reactive chloromethyl group at the 5-position of **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate** serves as a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.



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